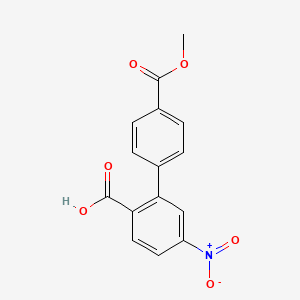
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid (MNPBA) is an organic compound belonging to the nitrobenzoic acid family, and is a white crystalline solid with a melting point of 122-124 °C. It has a molecular formula of C10H8NO5 and a molecular weight of 208.17 g/mol. MNPBA has a wide range of applications in scientific research, including its use as a reagent, an inhibitor, and a catalyst.
Mechanism of Action
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding to it. This prevents the enzyme from catalyzing its reaction and thus inhibits its activity.
Biochemical and Physiological Effects
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to inhibit the growth of certain types of bacteria. In addition, 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is a relatively inexpensive and readily available reagent, making it a useful tool for laboratory experiments. It is also relatively non-toxic and has a low environmental impact. However, it is not very soluble in water, which can be a limitation when conducting experiments in aqueous solutions.
Future Directions
Future research on 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could focus on its potential use as an inhibitor of other enzymes, such as proteases and phosphatases. It could also be investigated for its potential use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to investigate the effects of 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% on various types of bacteria and other microorganisms. Finally, research could be done to explore the potential of 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% as a catalyst in the synthesis of other organic compounds.
Synthesis Methods
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by reacting 4-methoxycarbonylphenol with nitric acid. The reaction of the two compounds produces a mixture of two nitrobenzoic acids, 4-nitro-2-methoxycarbonylphenyl benzoic acid and 4-nitro-2-hydroxycarbonylphenyl benzoic acid. The two compounds can be separated by column chromatography and the desired product, 2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%, can be isolated.
Scientific Research Applications
2-(4-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has many applications in scientific research, including its use as a reagent, an inhibitor, and a catalyst. It is used as a reagent in the synthesis of various heterocyclic compounds, such as indoles, pyrazoles, and thiazoles. It is also used as an inhibitor to inhibit the activity of enzymes, such as carbonic anhydrase, and as a catalyst in the synthesis of organic compounds.
properties
IUPAC Name |
2-(4-methoxycarbonylphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-9(3-5-10)13-8-11(16(20)21)6-7-12(13)14(17)18/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSEEPFHGXLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690726 |
Source


|
| Record name | 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261908-91-1 |
Source


|
| Record name | 4'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














